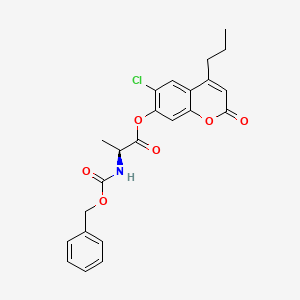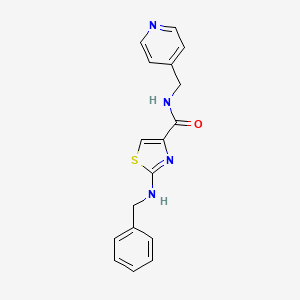
(6-chloro-2-oxo-4-propylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-chloro-2-oxo-4-propylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromen core with a chloro substituent at the 6th position, a propyl group at the 4th position, and a phenylmethoxycarbonylamino group attached to a propanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-2-oxo-4-propylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps:
Formation of the Chromen Core: The chromen core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde derivatives with suitable alkylating agents.
Introduction of Substituents: The chloro and propyl groups are introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Propanoate Moiety: The final step involves coupling the chromen derivative with the propanoate moiety, which can be achieved through esterification reactions using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the chromen core, potentially converting them to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen derivatives with various functional groups.
Chemistry:
Synthesis of Novel Derivatives:
Biology:
Biological Probes: Due to its chromen core, the compound can be used as a fluorescent probe in biological studies to track cellular processes.
Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (6-chloro-2-oxo-4-propylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The chromen core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s ability to generate reactive oxygen species (ROS) can also contribute to its anticancer activity by inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
- (6-chloro-2-oxo-4-propylchromen-7-yl) (2S)-2-(4-methylphenylmethoxycarbonylamino)propanoate
- (6-chloro-2-oxo-4-propylchromen-7-yl) (2S)-2-(4-chlorophenylmethoxycarbonylamino)propanoate
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the phenylmethoxycarbonylamino group. These variations can significantly impact their chemical reactivity and biological activity.
- Unique Properties: (6-chloro-2-oxo-4-propylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of substituents, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C23H22ClNO6 |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
(6-chloro-2-oxo-4-propylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H22ClNO6/c1-3-7-16-10-21(26)30-19-12-20(18(24)11-17(16)19)31-22(27)14(2)25-23(28)29-13-15-8-5-4-6-9-15/h4-6,8-12,14H,3,7,13H2,1-2H3,(H,25,28)/t14-/m0/s1 |
Clave InChI |
BFCCXVNHMMWKKU-AWEZNQCLSA-N |
SMILES isomérico |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(4-chlorophenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11145457.png)
![7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11145458.png)
![(4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11145461.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11145468.png)
![N-({[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)norvaline](/img/structure/B11145474.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145479.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11145504.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11145509.png)
![4-{[2-(4-Chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde](/img/structure/B11145515.png)
![2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B11145516.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11145521.png)
![N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B11145527.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11145530.png)

